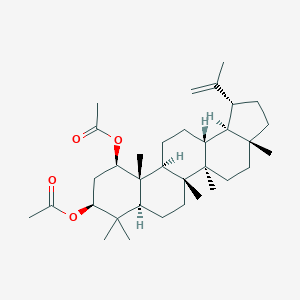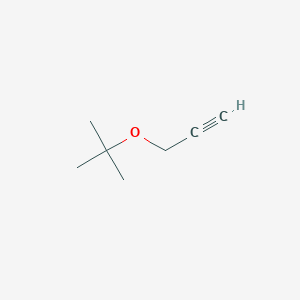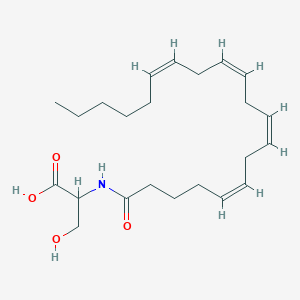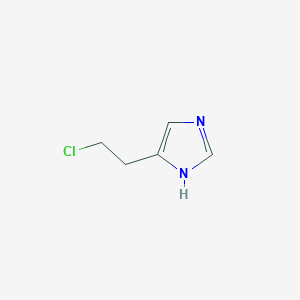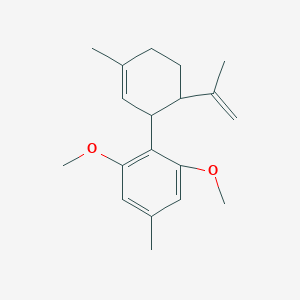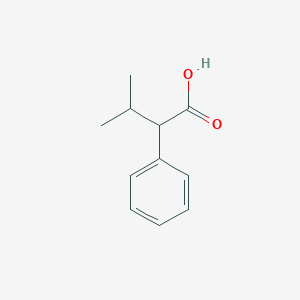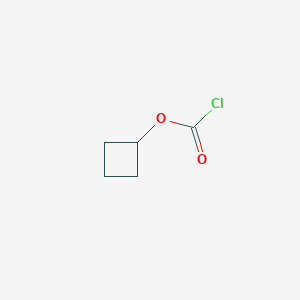
Cyclobutyl chloroformate
Übersicht
Beschreibung
Cyclobutyl chloroformate is a clear liquid that is denser than water . It is used to make other chemicals . It is formally an ester of chloroformic acid .
Synthesis Analysis
Cyclobutyl chloroformate can be synthesized from amines and phosgene . The reaction is facilitated by the in situ oxidative photochemical conversion of CHCl3 to COCl2 .Molecular Structure Analysis
The Cyclobutyl chloroformate molecule contains a total of 15 bonds. There are 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 four-membered ring .Chemical Reactions Analysis
Cyclobutyl chloroformate is water reactive. It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . It is incompatible with strong oxidizing agents, alcohols, bases, including amines .Physical And Chemical Properties Analysis
Cyclobutyl chloroformate is highly flammable and reacts with moisture in air to generate heat and hydrochloric acid fumes . It decomposes exothermically in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Liquid Crystalline Polymers
Cyclobutyl chloroformate can be used in the synthesis of liquid crystalline polymers that exhibit unique self-assembly properties. These polymers are of interest due to their potential applications in biomaterials and optoelectronics. The reagent can facilitate the formation of polymers with cholesterol units, which are known to form ordered mesophases .
Organic Synthesis and Drug Discovery
In the realm of organic synthesis, cyclobutyl chloroformate is valuable for introducing cyclobutyl groups into molecular structures. This is particularly useful in drug discovery where the cyclobutyl moiety can be a critical component of therapeutic molecules, influencing their pharmacokinetic and pharmacodynamic properties .
Bioconjugation Techniques
The compound is also employed in bioconjugation techniques. Its reactivity can be harnessed to link biomolecules with other chemical entities, which is essential in the development of targeted drug delivery systems and diagnostic tools .
Strain-Release Transformations
Cyclobutyl chloroformate plays a role in strain-release transformations. Due to the inherent strain in the cyclobutyl ring, it can be used to generate highly reactive intermediates that are useful in synthesizing more complex molecular architectures .
Chemical Modification of Polymers
It is instrumental in the chemical modification of polymers. For example, it can be used to synthesize dextran alkyl carbonates, which have applications in drug delivery and tissue engineering .
Development of Cyclobutyl-Containing Drugs
Lastly, cyclobutyl chloroformate is used in the development of cyclobutyl-containing drugs. The unique structure-activity relationships of these compounds make them suitable candidates for a variety of therapeutic applications, including as antiviral and anticancer agents .
Wirkmechanismus
Target of Action
Cyclobutyl chloroformate is a type of chloroformate, which are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid Chloroformates in general are used as reagents in organic chemistry , suggesting that they interact with a wide range of organic compounds.
Mode of Action
Cyclobutyl chloroformate, like other chloroformates, is reactive and can participate in various chemical reactions. It is known to be water-reactive . It is incompatible with strong oxidizing agents, alcohols, bases, including amines . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .
Biochemical Pathways
Chloroformates are known to be used as reagents in organic chemistry , suggesting that they may participate in a variety of biochemical reactions.
Pharmacokinetics
It is known to be a volatile liquid and is water-reactive , which may influence its absorption and distribution.
Action Environment
Cyclobutyl chloroformate is known to be water-reactive , suggesting that its action, efficacy, and stability may be influenced by the presence of water. It is also incompatible with strong oxidizing agents, alcohols, bases, including amines , suggesting that these substances may also influence its action.
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclobutyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(7)8-4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOSYIIMLMZMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Record name | CYCLOBUTYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001865 | |
| Record name | Cyclobutyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclobutyl chloroformate appears as a clear liquid. Denser than water. Fire risk. Toxic and corrosive. Contact may severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |
| Record name | CYCLOBUTYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Cyclobutyl chloroformate | |
CAS RN |
81228-87-7 | |
| Record name | CYCLOBUTYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3038 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclobutyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81228-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081228877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutyl carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)

